3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a unique fusion of a thiazole ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Another approach involves the use of α-bromodiketones and 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry, such as using sustainable irradiation and water as a solvent, are applicable. These methods help reduce the ecological footprint of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as heating, stirring, and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor interactions.
Medicine: It has been explored for its potential anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism by which 3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole exerts its effects involves interactions with various molecular targets. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in biological pathways. Its ability to form hydrogen bonds and interact with biomolecular targets enhances its efficacy in these roles .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole-thiadiazine structure and exhibits various biological activities.
1,2,3-Triazoles: These compounds are known for their stability and broad applications in drug discovery and materials science.
1,3,4-Triazoles: These compounds are also used in medicinal chemistry and have similar synthetic routes and reactivity.
Uniqueness
3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its specific fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10FN3S |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10FN3S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
TZSOYPGBWUBLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.